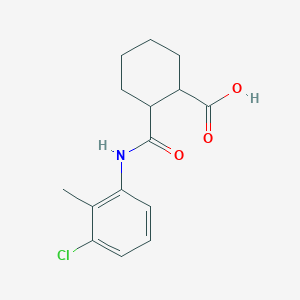

cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid

Description

cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid is a derivative of hexahydrophthalamic acid, characterized by a saturated cyclohexane ring (hexahydrophthalamic acid backbone) in the cis configuration, substituted with an N-linked 3-chloro-2-methylphenyl group. The chlorine and methyl substituents on the phenyl ring may influence electronic effects, solubility, and reactivity compared to simpler analogs.

Properties

IUPAC Name |

2-[(3-chloro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h4,7-8,10-11H,2-3,5-6H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWTUKRXFFPXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385550 | |

| Record name | STK034121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-29-8 | |

| Record name | STK034121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid typically involves the reaction of 3-chloro-2-methylphenylamine with hexahydrophthalic anhydride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid undergoes various chemical reactions, including:

Scientific Research Applications

cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth .

Comparison with Similar Compounds

Structural Differences :

- Phthalimide backbone : Aromatic phthalimide (unsaturated benzene ring) vs. saturated hexahydrophthalamic acid in the target compound.

- Substituents : The target compound features a 3-chloro-2-methylphenyl group, whereas 3-chloro-N-phenyl-phthalimide has a simpler phenyl group with a single chlorine at the 3-position .

Reactivity :

- The aromatic phthalimide in 3-chloro-N-phenyl-phthalimide is more rigid and reactive due to conjugation, whereas the hydrogenated backbone of the target compound could reduce conjugation, altering polymerization kinetics.

CIS-HEXAHYDRO-N-(2-METHYL-5-OXO-1-PHENYL-3-PYRAZOLIN-4-YL)PHTHALAMIC ACID

Structural Differences :

Functional Implications :

- The pyrazolinyl group may confer hydrogen-bonding capability or biological activity (e.g., enzyme inhibition), whereas the chloro-methylphenyl group in the target compound may prioritize steric effects or lipophilicity.

Hexahydrophthalic Anhydride (HHPA)

Structural Differences :

Industrial Use :

- HHPA is used in epoxy resins and flame retardants. The target compound’s amide structure may find niche applications where reduced reactivity or controlled release is advantageous.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Implications

Steric and Electronic Effects : The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may slow reaction rates in polymerization compared to 3-chloro-N-phenyl-phthalimide .

Allergenicity Risk : Unlike HHPA, the amide group in the target compound likely mitigates protein conjugation, reducing IgE-mediated sensitization risks .

Functional Versatility: The saturated backbone may enhance solubility in nonpolar solvents, broadening industrial applicability compared to aromatic analogs.

Q & A

Q. What are the established synthetic pathways for cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid, and how can reaction conditions be optimized for purity?

The synthesis of hexahydrophthalic acid derivatives typically involves the reaction of acid anhydrides with aromatic amines. For example, hexahydrophthalic anhydride (HHPA) reacts with substituted anilines under controlled conditions to form amide derivatives . Key steps include:

- Anhydride Activation : Use HHPA in aprotic solvents (e.g., THF) to react with 3-chloro-2-methylaniline.

- Temperature Control : Maintain temperatures between 60–80°C to prevent side reactions like oligomerization.

- Purification : Crystallization from ethanol/water mixtures improves purity (>95%).

- Characterization : Confirm stereochemistry (cis/trans) via coupling constants and X-ray diffraction (if crystalline).

Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

- NMR Spectroscopy : and NMR resolve the cis-configuration by analyzing coupling constants (e.g., ) and chemical shifts of the hexahydrophthalic ring protons .

- X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns, though crystallization may require slow evaporation from dichloromethane/hexane .

- HPLC-MS : Validates purity and molecular weight using reverse-phase C18 columns with ESI-MS detection.

Advanced Research Questions

Q. How can cross-reactivity between this compound and related anhydrides be experimentally assessed in immunological studies?

Cross-reactivity studies involve:

- Conjugate Preparation : Covalently link the compound to human serum albumin (HSA) via its anhydride group .

- Radioallergosorbent Test (RAST) : Screen serum IgE from sensitized individuals against HSA conjugates of structurally similar anhydrides (e.g., himic anhydride, phthalic anhydride).

- Inhibition Assays : Pre-incubate sera with soluble hexahydrophthalic anhydride (HHPA)-lysine conjugates to test competitive binding. Significant inhibition (>50%) indicates shared allergenic determinants .

- Contradiction Resolution : Phthalic anhydride may not cross-react despite structural similarity, necessitating epitope mapping via peptide microarrays .

Q. What methodologies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological systems?

- Pharmacophore Modeling : Compare the compound’s conformation (cis vs. trans) to analogs (e.g., 3-chloro-N-(3-chloro-2-methylphenyl)benzamide) using DFT calculations to identify critical hydrogen-bonding motifs .

- In Vitro Assays : Test inhibitory effects on enzymes (e.g., cyclooxygenase) or receptor binding (e.g., GABA) to correlate substituent positions (e.g., chloro, methyl) with activity.

- Metabolite Profiling : Identify active metabolites via LC-MS/MS after hepatic microsome incubation, as seen in studies of anticonvulsant benzamide derivatives .

Q. How should researchers design experiments to resolve contradictions in cross-allergenicity data between acid anhydrides?

- Controlled Exposure Studies : Use murine models sensitized to HHPA to evaluate airway hyperresponsiveness after challenge with himic anhydride.

- Epitope-Specific Antibodies : Generate monoclonal antibodies against HHPA-HSA and test binding to himic anhydride-HSA via surface plasmon resonance (SPR).

- Molecular Dynamics Simulations : Model the interaction between HHPA-derived haptens and IgE paratopes to identify critical residues driving cross-reactivity .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in reported IgE binding affinities for acid anhydride derivatives?

- Standardized Conjugate Preparation : Ensure consistent molar ratios of anhydride:HSA (e.g., 10:1) to minimize variability in hapten density .

- Statistical Power Analysis : Use larger sample sizes (n ≥ 20) to account for inter-individual variability in IgE responses.

- Meta-Analysis : Pool data from occupational studies (e.g., HHPA-exposed workers) to identify trends in sensitization thresholds and confounding factors (e.g., concurrent phthalic anhydride exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.